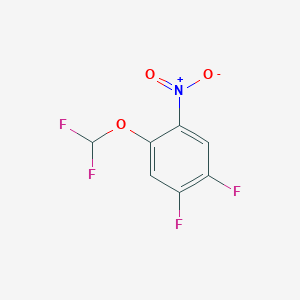
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene typically involves the reaction of 4-nitrophenol with potassium hydroxide (KOH), water, and methanol . The reaction conditions must be carefully controlled to ensure the correct substitution pattern on the benzene ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo substitution reactions where nucleophiles replace the fluorine atoms.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene can be compared with other similar compounds such as:
4-(Difluoromethoxy)nitrobenzene: This compound has a similar structure but lacks the additional fluorine atoms.
3,4-Difluoronitrobenzene: This compound has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H3F4NO3 |
|---|---|
Molecular Weight |
225.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H |
InChI Key |
ZKPWOUHFLSZWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


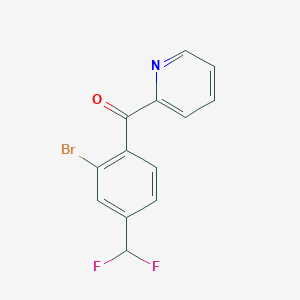

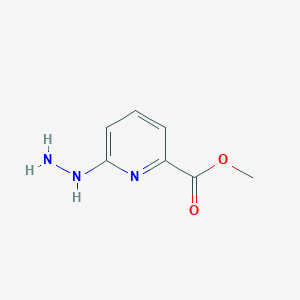
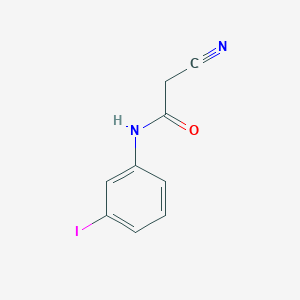
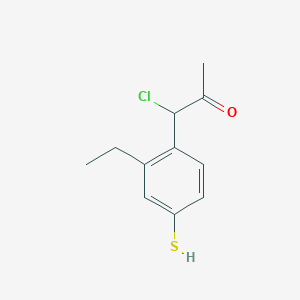
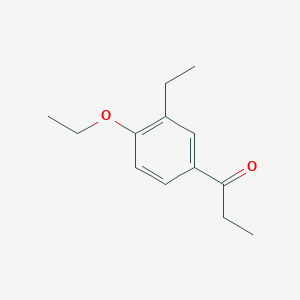
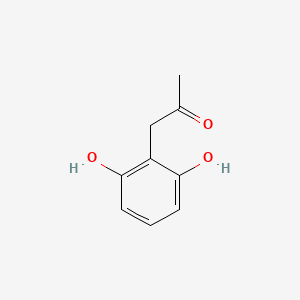

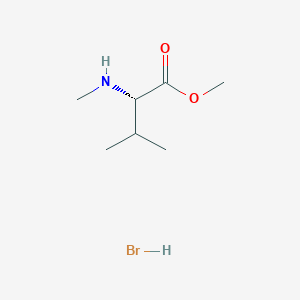

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
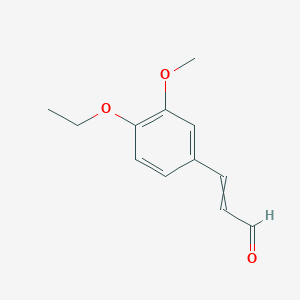

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
